molecular formula C7H8N2O3 B8330205 1,3-Diacetyl-4-imidazolin-2-one

1,3-Diacetyl-4-imidazolin-2-one

Cat. No.: B8330205
M. Wt: 168.15 g/mol
InChI Key: LLRDKNVOXVJWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diacetyl-4-imidazolin-2-one is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1,3-diacetylimidazol-2-one

InChI

InChI=1S/C7H8N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H,1-2H3

InChI Key

LLRDKNVOXVJWPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CN(C1=O)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of diazomethane in ether(prepared from 200 g of N-nitrosomethylurea) is introduced in portions over the course of 3 days into a solution of 25.0 g (0.15 mol) of 1,3-diacetyl-4-imidazolin-2-one and 5.0 g of copper-I chloride in 250 ml of di-n-butyl ether at 80°-90°. The solution is then filtered, the residue is repeatedly eluted with benzene and the combined filtrates are concentrated in vacuo. Chromatography of the crude product on silica gel gives 10.3 g of unconverted 1,3-diacetyl-4-imidazolin-2-one and 3.6 g (about 20%) of 2,4-diacetyl-2,4-diaza-bicyclo[3,1,0]hexan-3-one as colourless crystals of melting point 134°-136° C. (from ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
copper-I chloride
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Activated zinc (from 63.5 g (1.0 mol) of zinc), prepared in accordance with J. Org. Chem. 29, 2049 (1964), are added in portions to a boiling solution of 119.5 g (0.5 mol) of recrystallised 1,3-diacetyl-4,5-dichloro-imidazolidin-2-one and 8 ml of dimethylformamide in 400 ml of dry diethyl ether and the mixture is heated under reflux until conversion is complete (16 hours). After the reaction solution has cooled, 200 ml of water are added to it, and the mixture is filtered. The filter cake is washed with 3×100 ml of benzene and the organic phases are combined and washed until they give a neutral reaction. Drying over sodium sulphate and evaporation gives 80.0 g (about 95%) of 1,3-diacetyl-4-imidazolin-2-one of melting point 106° C., identical with a sample prepared independently in accordance with J. Amer. Chem. Soc. 54, 3413 (1932).
Name
1,3-diacetyl-4,5-dichloro-imidazolidin-2-one
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
63.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 mol
Type
catalyst
Reaction Step Three

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